

Solubility of Disperse Yellow 54 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Disperse yellow 54*

Cat. No.: *B3429582*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. **Disperse Yellow 54** (CAS No. 12223-85-7), a quinophthalone dye. Understanding the solubility of this compound in various organic solvents is crucial for its application in diverse fields, including dyeing processes, ink formulations, and potentially as a reference compound in material science and drug development research. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Core Concepts in Solubility

The dissolution of a solid solute, such as **Disperse Yellow 54**, in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. **Disperse Yellow 54**, with its relatively nonpolar quinophthalone structure, is generally insoluble in water but shows solubility in various organic solvents.^[1] Factors influencing its solubility include the chemical nature of the solvent (polarity, hydrogen bonding capability), temperature, and pressure.

Quantitative Solubility Data

Precise quantitative data on the solubility of **Disperse Yellow 54** in a range of organic solvents is essential for formulating solutions with specific concentrations. The following table summarizes the available experimental solubility data at 23°C.

Organic Solvent	Chemical Formula	Solubility at 23°C (g/L)
Acetone	C ₃ H ₆ O	0.42[2]
Benzyl Alcohol	C ₇ H ₈ O	2[2]
Butyl Acetate	C ₆ H ₁₂ O ₂	0.5[2]
Ethanol	C ₂ H ₅ OH	0.09[2]
Methyl Methacrylate	C ₅ H ₈ O ₂	1[2]
Methylene Chloride	CH ₂ Cl ₂	6[2]
Styrene	C ₈ H ₈	3[2]
Xylene	C ₈ H ₁₀	1.3[2]
Sulfolane	C ₄ H ₈ O ₂ S	Soluble[3]
Pyridine	C ₅ H ₅ N	Soluble (when heated)[3]
Strong Sulfuric Acid	H ₂ SO ₄	Soluble (when heated)[3]
Water	H ₂ O	Insoluble[1][3]

Note: The data for Sulfolane, Pyridine, and Strong Sulfuric Acid indicates general solubility rather than a specific quantitative value.

Experimental Protocols for Solubility Determination

The determination of dye solubility in organic solvents can be performed using several established methods. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation. Two common and reliable methods are the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This classical method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.

Materials and Apparatus:

- **Disperse Yellow 54** powder
- Selected organic solvent(s)
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatically controlled shaker or magnetic stirrer with a hot plate
- Volumetric flasks and pipettes
- Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 μm or smaller)
- Oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Disperse Yellow 54** to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or a stoppered flask). The excess solid is crucial to ensure that the solution reaches saturation.
 - Place the container in a thermostatically controlled shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for reaching equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.
- Sample Collection and Filtration:
 - Once equilibrium is achieved, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

- Immediately filter the collected supernatant through a syringe filter, also at the experimental temperature, to remove any suspended solid particles. The filtration step must be rapid to prevent temperature changes that could alter the solubility.
- Solvent Evaporation and Mass Determination:
 - Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a beaker or an evaporating dish).
 - Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent has a high boiling point and the dye is thermally stable at that temperature.
 - Once the solvent is completely evaporated, place the container with the solid residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the dye (e.g., 60-80°C) until a constant weight is achieved.
- Calculation of Solubility:
 - The solubility (S) in g/L is calculated using the following formula: $S \text{ (g/L)} = (\text{Mass of dried residue (g)}) / (\text{Volume of the filtered saturated solution (L)})$

UV-Vis Spectrophotometric Method

This method is an indirect technique that relates the absorbance of a solution to its concentration, based on the Beer-Lambert law. It is particularly useful for colored compounds like **Disperse Yellow 54** and can be more sensitive than the gravimetric method for sparingly soluble substances.

Materials and Apparatus:

- **Disperse Yellow 54** powder
- Selected organic solvent(s)
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes (compatible with the solvent)

- Analytical balance
- Volumetric flasks and pipettes
- Thermostatically controlled shaker or magnetic stirrer
- Syringe filters

Procedure:

- Determination of Maximum Wavelength (λ_{max}):
 - Prepare a dilute, unsaturated solution of **Disperse Yellow 54** in the chosen organic solvent.
 - Scan the absorbance of this solution over a range of wavelengths (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λ_{max}). All subsequent absorbance measurements will be performed at this wavelength to ensure maximum sensitivity and accuracy.
- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a stock solution of **Disperse Yellow 54** of a known concentration in the selected solvent. This is done by accurately weighing a small amount of the dye and dissolving it in a specific volume of the solvent using a volumetric flask.
 - Perform a series of dilutions of the stock solution to create a set of standard solutions with known concentrations that bracket the expected solubility of the dye.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} , using the pure solvent as a blank to zero the spectrophotometer.
 - Plot a graph of absorbance versus concentration for the standard solutions. This is the calibration curve. A linear relationship should be observed. Perform a linear regression to obtain the equation of the line ($y = mx + c$), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
- Preparation and Analysis of Saturated Solution:

- Prepare a saturated solution of **Disperse Yellow 54** as described in the gravimetric method (steps 1.1 and 1.2).
- After filtration, dilute a known volume of the clear, saturated filtrate with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
- Measure the absorbance of the diluted saturated solution at λ_{max} .
- Calculation of Solubility:
 - Use the equation of the calibration curve to calculate the concentration of the diluted solution.
 - Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Disperse Yellow 54** in that solvent at the experimental temperature.

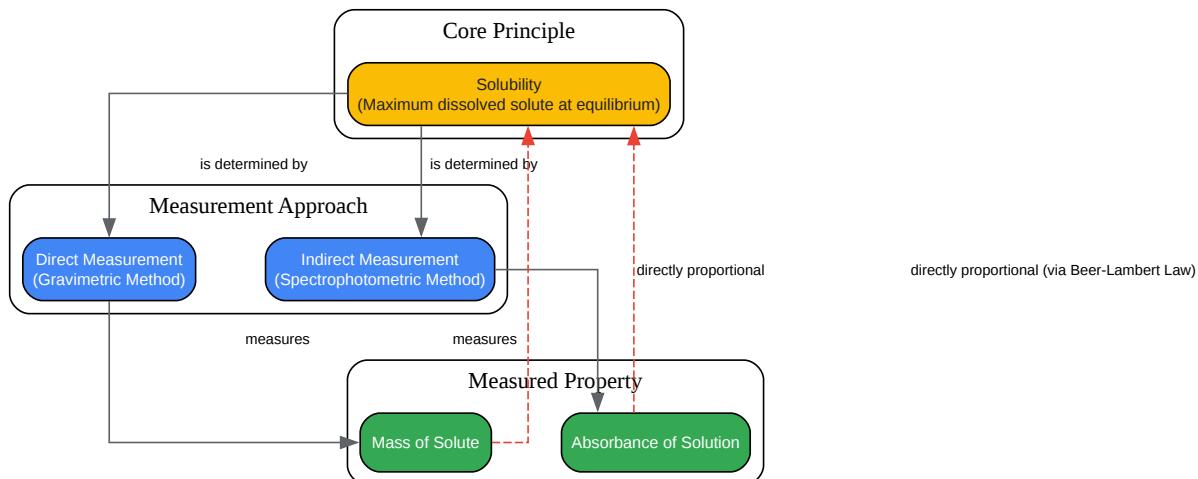
Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of **Disperse Yellow 54** in an organic solvent.

Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, the primary logical relationship is the direct correlation between the amount of dissolved solute and the measured physical property (mass or absorbance). This relationship is fundamental to both the gravimetric and spectrophotometric methods. The following diagram illustrates this logical connection.



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Logical relationship in solubility measurement.

This technical guide provides a foundational understanding of the solubility of **Disperse Yellow 54** in organic solvents. For specific applications, it is highly recommended to experimentally determine the solubility under the exact conditions of use, as minor variations in solvent composition, temperature, and the purity of the dye can influence the results.

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